{[(3-Bromo-1,4-dichlorobutan-2-yl)oxy]methyl}benzene

Catalog No.
S13826683
CAS No.
M.F
C11H13BrCl2O
M. Wt
312.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
{[(3-Bromo-1,4-dichlorobutan-2-yl)oxy]methyl}benze...

Product Name

{[(3-Bromo-1,4-dichlorobutan-2-yl)oxy]methyl}benzene

IUPAC Name

(3-bromo-1,4-dichlorobutan-2-yl)oxymethylbenzene

Molecular Formula

C11H13BrCl2O

Molecular Weight

312.03 g/mol

InChI

InChI=1S/C11H13BrCl2O/c12-10(6-13)11(7-14)15-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2

InChI Key

LDLUQWSHLINSBI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(CCl)C(CCl)Br

{[(3-Bromo-1,4-dichlorobutan-2-yl)oxy]methyl}benzene is an organic compound characterized by its complex structure, which includes a benzene ring substituted with a methylene ether group derived from 3-bromo-1,4-dichlorobutan-2-yl. Its molecular formula is C11H13BrCl2OC_{11}H_{13}BrCl_2O, and it features a significant presence of halogen atoms, specifically bromine and chlorine, which often impart unique chemical properties to the compound. The presence of these substituents can influence its reactivity and biological activity.

The chemical behavior of {[(3-Bromo-1,4-dichlorobutan-2-yl)oxy]methyl}benzene can be understood through its potential reactions:

  • Nucleophilic Substitution: The bromine atom in the butyl group can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Esterification: The hydroxyl group can react with carboxylic acids to form esters.
  • Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions due to its electron-rich nature.

These reactions are influenced by the electronic effects of the halogen substituents, which can stabilize or destabilize intermediates formed during these processes.

  • Antimicrobial Activity: Halogenated compounds frequently demonstrate antimicrobial properties.
  • Anticancer Potential: Some derivatives have been studied for their potential in cancer therapies due to their ability to interact with cellular pathways.

Further research is necessary to elucidate the specific biological effects of this compound.

Synthesis of {[(3-Bromo-1,4-dichlorobutan-2-yl)oxy]methyl}benzene typically involves several steps:

  • Bromination of Butanol: Starting from butanol, bromination introduces bromine at specific positions.
  • Chlorination: Chlorine can be introduced via electrophilic chlorination methods.
  • Ether Formation: The final step involves the reaction of the bromo-chloro butanol with benzyl alcohol or similar compounds to form the ether linkage.

These synthetic routes may vary based on desired yields and purity levels.

{[(3-Bromo-1,4-dichlorobutan-2-yl)oxy]methyl}benzene has potential applications in various fields:

  • Pharmaceuticals: Due to its possible biological activities, it may serve as a lead compound in drug development.
  • Agricultural Chemicals: Its antimicrobial properties could be leveraged in developing pesticides or fungicides.
  • Material Science: It may be used as an intermediate in synthesizing polymers or other materials.

Several compounds share structural similarities with {[(3-Bromo-1,4-dichlorobutan-2-yl)oxy]methyl}benzene. Here are a few notable examples:

Compound NameMolecular FormulaKey Features
5-Bromo-1,3-dichloro-2-methylbenzeneC7H5BrCl2C_7H_5BrCl_2Exhibits strong electrophilic characteristics.
2-Bromo-1,4-dichlorobenzeneC6H3BrCl2C_6H_3BrCl_2Known for its widespread use in synthesis.
1-Bromo-2,5-dichlorobenzeneC6H3BrCl2C_6H_3BrCl_2Similar halogenation pattern affecting reactivity.

These compounds highlight the uniqueness of {[(3-Bromo-1,4-dichlorobutan-2-yl)oxy]methyl}benzene due to its specific substitution pattern and functional groups that may confer distinct chemical properties and biological activities compared to others in its class.

XLogP3

3.6

Hydrogen Bond Acceptor Count

1

Exact Mass

309.95268 g/mol

Monoisotopic Mass

309.95268 g/mol

Heavy Atom Count

15

Dates

Modify: 2024-08-10

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